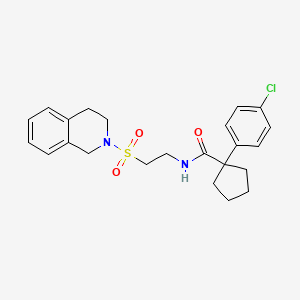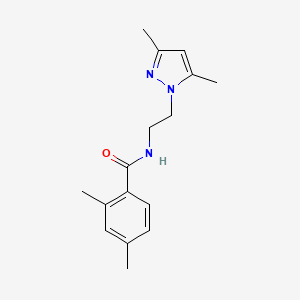
(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a chiral amino alcohol that has been extensively studied for its potential applications in various fields of science. This compound is also known as D-ribose or 2-amino-3,4-dihydroxybutane, and it has a molecular formula of C5H11NO3.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Biological Activity
- Catalytic Enantioselective Synthesis : (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a structural motif in chiral oxindoles, which are significant in natural products, drugs, and pharmaceutically active compounds. The catalytic enantioselective synthesis of 3,3-disubstituted oxindoles, including methods for preparing 3-substituted 3-hydroxyoxindoles, demonstrates the importance of this compound in synthesizing bioactive molecules with high enantioselectivity (Cao, Zhou, & Zhou, 2018).
Oxidative Stress and Antioxidant Activity
- Oxidative Stress Inhibition : Studies on oxidized lipid/amino acid reaction products (OLAARPs) show antioxidative activities in various systems, suggesting potential roles in inhibiting oxidative stress and delaying damage caused by reactive oxygen species. This highlights the broader implications of amino acids in oxidative stress and potential therapeutic applications (Zamora, Alaiz, & Hidalgo, 1997).
Pharmaceutical Applications
- Pharmaceutical Drug Synthesis : The use of amino acids in cascade reactions for preparing highly reactive olefin species demonstrates their application in synthesizing biologically active products. This includes pharmaceutical drugs, drug intermediates, and ingredients, showcasing the versatility of amino acids like (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol in medicinal chemistry (Ramachary, Kishor, & Reddy, 2008).
Bioisostere Applications
- Bioisostere for Carboxylic Acid : Investigations into oxetan-3-ol and its derivatives, including (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol, as potential surrogates for the carboxylic acid functional group, reveal their promise in drug design as isosteric replacements. This has implications for the development of new drugs with modified pharmacokinetic or pharmacodynamic properties (Lassalas et al., 2017).
Synthesis of Amino Sugars
- Synthesis of Amino Sugars and Mimetics : Research involving 1,2-oxazines for the synthesis of amino sugars and mimetics demonstrates the importance of compounds like (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol in creating novel carbohydrate derivatives, potentially useful in anti-inflammatory applications (Pfrengle & Reissig, 2010).
Peptide Studies
- Peptide Synthesis and Structure Analysis : The use of amino acids in peptide synthesis and structure analysis, such as the incorporation of TOAC, a spin label amino acid, in peptides, highlights the utility of structurally similar compounds in understanding peptide dynamics and secondary structure. This has broad implications for peptide-based drug design and understanding protein interactions (Schreier et al., 2012).
Eigenschaften
IUPAC Name |
(3S,4R)-4-(2-aminoethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-2-1-5-3-9-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSBFIFRKYDPOQ-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2795509.png)
![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795511.png)

![2-(5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2795517.png)
![2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2795518.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2795528.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2795529.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide](/img/structure/B2795531.png)
